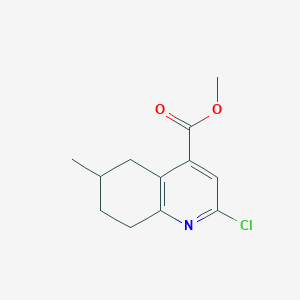
Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylate typically involves a multi-step process. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions with optimized conditions, including temperature control, pressure regulation, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The conditions for these reactions often require specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives .
Scientific Research Applications
Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it particularly useful in various research and industrial applications .
Biological Activity
Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylate (referred to as MCTQ) is a compound belonging to the tetrahydroquinoline class, which has garnered interest for its diverse biological activities. This article explores the biological properties of MCTQ, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
MCTQ has the molecular formula C12H14ClNO2 and a molecular weight of approximately 239.70 g/mol. Its structure features a chloro group at the 2-position and a methyl group at the 6-position of the tetrahydroquinoline ring, along with a carboxylate ester functional group. This unique configuration is believed to contribute significantly to its biological activity.
Biological Activities
Research indicates that MCTQ exhibits several biological activities:
1. Anticancer Activity:
MCTQ has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of cancer cells such as HeLa (cervical cancer), A2780 (ovarian cancer), and HT-29 (colorectal adenocarcinoma) cells. The compound's mechanism appears to involve cell cycle arrest and induction of apoptosis in these cell lines .
2. Anti-inflammatory Properties:
The compound has demonstrated potential as an anti-inflammatory agent. Studies suggest that MCTQ may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, making it a candidate for treating inflammatory diseases .
3. Antimicrobial Activity:
MCTQ and related compounds have also shown antimicrobial properties against various pathogens, indicating their potential use in treating infectious diseases .
The biological activity of MCTQ is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: MCTQ may act as an inhibitor of certain enzymes involved in cancer progression and inflammatory responses. Biochemical assays have been employed to assess these interactions.
- Receptor Modulation: The compound's structural features allow it to bind to receptors that mediate cellular responses in inflammation and cancer.
Research Findings
A summary of key research findings on MCTQ is presented in the following table:
Case Studies
In a recent study evaluating the cytotoxic effects of MCTQ on various cancer cell lines, it was found that at concentrations as low as 10μM, MCTQ induced significant cell death in A2780 cells with an IC50 value indicating potent activity. The study also highlighted the compound's ability to disrupt microtubule dynamics, which is critical for cell division and proliferation .
Properties
Molecular Formula |
C12H14ClNO2 |
|---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
methyl 2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-7-3-4-10-8(5-7)9(12(15)16-2)6-11(13)14-10/h6-7H,3-5H2,1-2H3 |
InChI Key |
XTPWNOYOVVLLDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C(=CC(=N2)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















